BenchChemオンラインストアへようこそ!

(2-Cyclopropoxy-4-fluorophenyl)methanamine

Medicinal chemistry Physicochemical profiling Lead optimization

(2-Cyclopropoxy-4-fluorophenyl)methanamine (CAS 1243359-89-8) is a disubstituted benzylamine building block with the molecular formula C₁₀H₁₂FNO and a molecular weight of 181.21 g/mol. It belongs to the class of substituted phenylamines, characterized by a cyclopropoxy (–O-cyclopropyl) group at the ortho position and a fluorine atom at the para position relative to the methanamine (–CH₂NH₂) functionality.

Molecular Formula C10H12FNO
Molecular Weight 181.21 g/mol
CAS No. 1243359-89-8
Cat. No. B6338378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Cyclopropoxy-4-fluorophenyl)methanamine
CAS1243359-89-8
Molecular FormulaC10H12FNO
Molecular Weight181.21 g/mol
Structural Identifiers
SMILESC1CC1OC2=C(C=CC(=C2)F)CN
InChIInChI=1S/C10H12FNO/c11-8-2-1-7(6-12)10(5-8)13-9-3-4-9/h1-2,5,9H,3-4,6,12H2
InChIKeyMIEXLRSSFJSKQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is (2-Cyclopropoxy-4-fluorophenyl)methanamine (CAS 1243359-89-8)? A Procurement-Focused Technical Profile


(2-Cyclopropoxy-4-fluorophenyl)methanamine (CAS 1243359-89-8) is a disubstituted benzylamine building block with the molecular formula C₁₀H₁₂FNO and a molecular weight of 181.21 g/mol [1]. It belongs to the class of substituted phenylamines, characterized by a cyclopropoxy (–O-cyclopropyl) group at the ortho position and a fluorine atom at the para position relative to the methanamine (–CH₂NH₂) functionality [1]. The compound is commercially available as a research chemical from multiple global suppliers, with typical purities ranging from 95% to 97% , and exists in both free base and hydrochloride salt forms [1]. Its primary documented application is as a synthetic intermediate in medicinal chemistry programs, most notably as a structural component in cholesteryl ester transfer protein (CETP) inhibitor development [2].

Why (2-Cyclopropoxy-4-fluorophenyl)methanamine Cannot Be Casually Substituted: The Substitution Pattern Problem


In-class benzylamine building blocks with similar molecular formulae (C₁₀H₁₂FNO, MW 181.21) share the same atomic composition but differ critically in the spatial arrangement of the cyclopropoxy, fluorine, and aminomethyl substituents on the phenyl ring [1]. These regioisomeric variations (e.g., 3-cyclopropoxy-2-fluoro, 2-cyclopropoxy-5-fluoro, or 4-cyclopropoxy without fluorine) produce measurably different electronic environments, lipophilicities, and hydrogen-bonding capacities that directly affect downstream synthetic reactivity and target binding [1]. Furthermore, replacing the cyclopropoxy group with a methoxy or ethoxy substituent alters both metabolic stability and conformational rigidity, as the cyclopropyl ring introduces unique strain energy (~27.5 kcal/mol) and restricted bond rotation that linear alkoxy groups cannot replicate [2]. Procuring a generic 'cyclopropoxy-fluoro-benzylamine' without verifying the exact 2,4-substitution pattern risks introducing an isomer with divergent pharmacokinetic or pharmacodynamic properties into a sensitive SAR program.

Quantitative Differentiation Evidence for (2-Cyclopropoxy-4-fluorophenyl)methanamine vs. Closest Analogs


Regioisomeric Differentiation: Computed Lipophilicity and Topological Polar Surface Area vs. (3-Cyclopropoxy-2-fluorophenyl)methanamine

The 2-cyclopropoxy-4-fluoro substitution pattern in the target compound positions the electron-withdrawing fluorine para to the aminomethyl group and ortho to the cyclopropoxy group, creating a distinct electronic and steric environment compared to the regioisomeric (3-cyclopropoxy-2-fluorophenyl)methanamine (CAS 1243444-93-0). PubChem-computed XLogP3 for the target compound is approximately 1.6, compared to approximately 1.4 for the 3,2-regioisomer [1][2]. The topological polar surface area (TPSA) is identical at 35.3 Ų for both isomers, but the difference in LogP reflects how the relative positioning of the fluorine and cyclopropoxy substituents modulates overall lipophilicity—a parameter directly relevant to membrane permeability predictions in CNS drug discovery [3].

Medicinal chemistry Physicochemical profiling Lead optimization

Cyclopropoxy vs. Methoxy Substitution: Metabolic Stability Advantage Inferred from Ring Strain and CYP450 Susceptibility

Replacement of the cyclopropoxy group (–O-cyclopropyl) with a methoxy group (–OCH₃) in (2-methoxy-4-fluorophenyl)methanamine eliminates the cyclopropane ring strain (~27.5 kcal/mol) and the associated conformational constraint [1]. Literature on cyclopropyl-containing drug candidates demonstrates that the cyclopropyl ring is substantially more resistant to oxidative O-dealkylation by cytochrome P450 enzymes compared to linear alkyl ethers, due to the higher C–H bond dissociation energy of the cyclopropane C–H bonds (~106 kcal/mol vs. ~93–96 kcal/mol for methoxy C–H) [1][2]. Quantitative structure-metabolism relationship (QSMR) models predict that the intrinsic clearance (CLint) of the methoxy analog in human liver microsomes is approximately 2- to 5-fold higher than that of the cyclopropoxy-containing target compound [2][3].

Drug metabolism Pharmacokinetics ADME optimization

Validated Synthetic Route with Reported ¹H-NMR Characterization from Patent Literature

A documented synthetic procedure for the target compound appears in US Patent 9,216,996 B2, wherein 2-cyclopropoxy-4-fluorobenzonitrile is reduced with lithium aluminum hydride (LiAlH₄) in THF/diethyl ether to afford (2-cyclopropoxy-4-fluorophenyl)methanamine in sufficient crude purity to carry forward without further purification [1]. The product was characterized by ¹H-NMR (400 MHz, CDCl₃): δ 7.17–7.08 (m, 1H), 6.96 (dd, J = 10.9, 2.4 Hz, 1H), 6.61 (td, J = 8.3, 2.5 Hz, 1H), 3.78–3.66 (m, 3H), 0.89–0.72 (m, 4H) [1]. This ¹H-NMR fingerprint provides unambiguous structural confirmation that distinguishes the 2-cyclopropoxy-4-fluoro isomer from its regioisomers: the characteristic splitting pattern of the aromatic protons (δ 7.17–7.08, 6.96, 6.61) reflects the 1,2,4-trisubstitution pattern, which would be distinctly different for the 1,2,3-trisubstituted (3-cyclopropoxy-2-fluoro) isomer [1][2].

Synthetic methodology Process chemistry Analytical characterization

Commercial Purity Specifications and ISO-Certified Quality Control Across Independent Suppliers

The target compound is stocked by multiple independent suppliers with documented purity grades. Leyan (Product No. 1820530) supplies the compound at 95% purity , while MolCore offers it at NLT 97% purity under ISO-certified quality systems suitable for global pharmaceutical R&D and quality control applications . In contrast, the closely related regioisomer (3-cyclopropoxy-2-fluorophenyl)methanamine (CAS 1243444-93-0) and the des-fluoro analog (4-cyclopropoxyphenyl)methanamine (CAS 1211531-24-6) are available from fewer suppliers and are less commonly stocked in multi-gram quantities, indicating lower market demand and potentially longer lead times . The availability of the target compound in both free base and hydrochloride salt forms (CAS 2551115-27-4 for the HCl salt) further enhances formulation flexibility [1].

Procurement Quality assurance Supplier qualification

Structural Role as Key Pharmacophoric Fragment in CETP Inhibitor BMS-795311 (IC₅₀ = 4 nM)

The 3-cyclopropoxy-4-fluorophenyl motif—isomeric to the target compound's 2-cyclopropoxy-4-fluorophenyl pattern—is a critical pharmacophoric fragment in the potent CETP inhibitor BMS-795311 (IC₅₀ = 4 nM in SPA assay; 0.22 μM in hWPA) [1]. The target compound, (2-cyclopropoxy-4-fluorophenyl)methanamine, serves as a positional isomer probe for SAR studies around this pharmacophore, enabling systematic exploration of how shifting the cyclopropoxy group from the 3-position to the 2-position affects CETP binding affinity, lipophilic efficiency (LipE), and off-target selectivity [1]. BMS-795311 demonstrated maximal inhibition of cholesteryl ester transfer at an oral dose of 1 mg/kg in human CETP/apoB-100 dual transgenic mice and increased HDL cholesterol content comparable to torcetrapib in moderately-fat fed hamsters , establishing the therapeutic relevance of cyclopropoxy-fluorophenyl benzylamine derivatives in cardiovascular drug discovery.

Cardiovascular drug discovery CETP inhibition Fragment-based design

Procurement-Relevant Application Scenarios for (2-Cyclopropoxy-4-fluorophenyl)methanamine


Regioisomeric SAR Exploration Around the Cyclopropoxy-Fluorophenyl Pharmacophore in CETP or Related Lipid-Modulating Targets

Research groups developing CETP inhibitors or other lipid-modulating agents can use (2-cyclopropoxy-4-fluorophenyl)methanamine as a key building block to systematically probe how the position of the cyclopropoxy substituent (2- vs. 3-position) affects target binding affinity and lipophilic efficiency. The structural precedent of BMS-795311 (IC₅₀ = 4 nM), which contains the 3-cyclopropoxy-4-fluorophenyl motif, provides a quantitative benchmark against which 2-substituted analogs can be compared . The target compound's validated synthetic route via LiAlH₄ reduction of the corresponding benzonitrile [1] enables rapid incorporation into parallel synthesis workflows.

Metabolic Stability Optimization of Benzylamine-Containing Lead Series via Cyclopropoxy-for-Methoxy Exchange

When a lead series containing a (2-methoxy-4-fluorophenyl)methanamine scaffold exhibits unacceptably high intrinsic clearance due to rapid CYP-mediated O-demethylation, the cyclopropoxy analog represents a direct replacement with a predicted 2- to 5-fold improvement in metabolic stability based on the higher C–H bond dissociation energy of the cyclopropane ring (~106 kcal/mol vs. ~93–96 kcal/mol for the methoxy group) . This substitution preserves the oxygen linker geometry while enhancing resistance to oxidative metabolism, potentially extending half-life without requiring extensive scaffold hopping .

CNS-Penetrant Candidate Design Leveraging Favorable Physicochemical Properties of the 2,4-Substitution Pattern

The target compound's computed XLogP3 of approximately 1.6 and TPSA of 35.3 Ų place it within favorable ranges for CNS drug-likeness (recommended: TPSA < 60–70 Ų; LogP 1–4) [1]. The 2-cyclopropoxy-4-fluoro arrangement offers a ΔLogP of approximately +0.2 relative to the 3,2-regioisomer, providing medicinal chemists with a fine-tuning tool for optimizing brain penetration without introducing additional molecular weight . The availability of the compound at ≥95% purity from multiple suppliers supports iterative CNS-focused SAR campaigns.

Quality-Controlled Procurement for GLP Toxicology and Preclinical Formulation Studies

For programs advancing a cyclopropoxy-fluorophenyl-containing candidate into regulated toxicology studies, the availability of the target compound at NLT 97% purity from ISO-certified suppliers such as MolCore reduces the burden of in-house purity verification and repurification. The documented ¹H-NMR characterization data (δ 7.17–7.08, 6.96, 6.61; J = 10.9, 2.4, 8.3 Hz) from patent literature [1] provides a reference standard for identity confirmation, ensuring batch-to-batch consistency when scaling from milligram research quantities to multi-gram GLP material.

Quote Request

Request a Quote for (2-Cyclopropoxy-4-fluorophenyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.